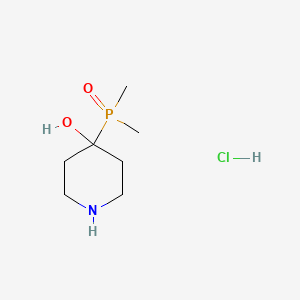
4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a dimethylphosphoryl group attached to the piperidine ring, along with a hydroxyl group at the fourth position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride typically involves the reaction of piperidine derivatives with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. Industrial production may also involve additional steps such as solvent extraction and distillation to further purify the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the dimethylphosphoryl group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of the original compound. These products can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and as a reagent in different industrial processes.
Mechanism of Action
The mechanism of action of 4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets. The dimethylphosphoryl group is known to form strong interactions with certain enzymes and receptors, thereby modulating their activity. The hydroxyl group also plays a crucial role in the compound’s binding affinity and specificity. These interactions can lead to various biological effects, making the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride can be compared with other piperidine derivatives, such as:
4-Piperidone: A precursor in the synthesis of various pharmaceuticals.
4-(Difluoromethyl)piperidin-4-ol hydrochloride: Another piperidine derivative with different substituents.
Piperidine: The parent compound, which serves as a building block for many derivatives.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H17ClNO2P |
|---|---|
Molecular Weight |
213.64 g/mol |
IUPAC Name |
4-dimethylphosphorylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C7H16NO2P.ClH/c1-11(2,10)7(9)3-5-8-6-4-7;/h8-9H,3-6H2,1-2H3;1H |
InChI Key |
YBNVYDOMIPKSDJ-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1(CCNCC1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


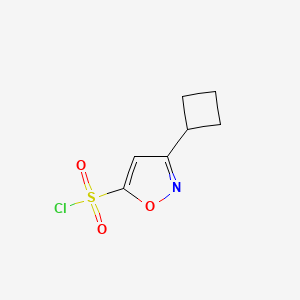
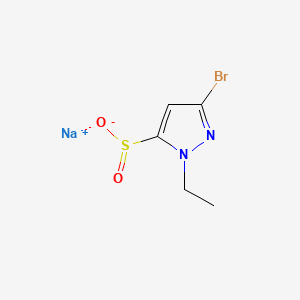
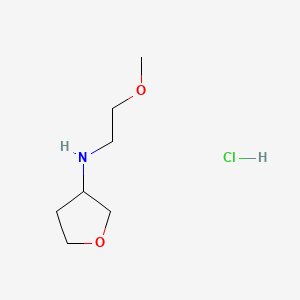

![[4-(Methoxymethyl)piperidin-4-yl]methanol](/img/structure/B13452910.png)
![tert-butyl N-[3-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]carbamate](/img/structure/B13452911.png)
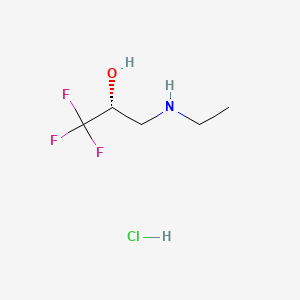
![(5-Aminospiro[2.3]hexan-5-yl)methanol](/img/structure/B13452922.png)
![[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid](/img/structure/B13452932.png)
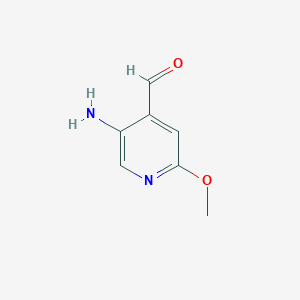
![(5R,6S)-Allyl 6-((R)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13452937.png)

![{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13452951.png)

